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(5-fluoro-1H-indol-3-yl)methanol

Cat. No.: B11918387
M. Wt: 165.16 g/mol
InChI Key: SXBXVAUMXSKJIK-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. mdpi.comwikipedia.org This versatile heterocyclic compound is found in a vast array of natural products, including the essential amino acid tryptophan, and serves as a fundamental building block in the synthesis of numerous pharmaceuticals. nih.govresearchgate.netnih.govcreative-proteomics.com The ability of the indole nucleus to interact with a multitude of biological targets through various mechanisms has cemented its status as a "privileged scaffold" in drug discovery. mdpi.comresearchgate.netijpsr.com

In recent years, research into indole derivatives has expanded significantly, with a focus on their therapeutic potential across a wide spectrum of diseases. mdpi.comnih.govnih.gov These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other applications. mdpi.comopenmedicinalchemistryjournal.comnih.gov The structural versatility of the indole ring allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of these molecules to enhance their efficacy and reduce potential side effects. mdpi.comresearchgate.net

Strategic Importance of Fluorinated Indole Scaffolds in Advanced Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design, and indole scaffolds are no exception. researchgate.netnih.gov Fluorine's unique properties, such as its small size and high electronegativity, can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.netnih.govbenthamscience.com

Strategically placing fluorine atoms on the indole ring can lead to several advantageous effects. researchgate.net It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. nih.govmdpi.com Fluorination can also modulate the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability. nih.gov Furthermore, the presence of fluorine can alter the conformation of a molecule, potentially leading to stronger binding interactions with its biological target. researchgate.net The ability of fluorine to increase lipophilicity can also enhance a drug's ability to cross cell membranes. benthamscience.comnih.gov These combined effects make fluorinated indole scaffolds highly valuable in the development of advanced therapeutic agents. researchgate.netmdpi.com

Research Trajectory of (1H-Indol-3-yl)methanols as Versatile Synthetic Precursors

(1H-Indol-3-yl)methanols, also known as indole-3-carbinols, are recognized as highly versatile intermediates in organic synthesis. beilstein-journals.orgbeilstein-archives.orgd-nb.info These compounds serve as precursors for the construction of more complex indole derivatives, including the biologically important 3,3'-diindolylmethanes (DIMs). beilstein-journals.orgd-nb.info The hydroxyl group at the 3-position can be readily transformed into a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at this position. nih.gov

The research in this area has focused on developing efficient and selective methods for the synthesis and subsequent reactions of (1H-indol-3-yl)methanols. beilstein-journals.orgnih.gov These methods often involve the use of various catalysts to promote the desired transformations under mild conditions. beilstein-journals.orgnih.gov The development of synthetic routes to access asymmetrically substituted DIMs and other complex indole-containing molecules from (1H-indol-3-yl)methanol precursors remains an active area of investigation. nih.gov The instability of some (1H-indol-3-yl)methyl electrophiles has led to the development of microflow technologies to enable their rapid in situ generation and subsequent reaction. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B11918387 (5-fluoro-1H-indol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(5-fluoro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2

InChI Key

SXBXVAUMXSKJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 1h Indol 3 Yl Methanol and Its Analogues

Direct Synthesis Approaches to (5-Fluoro-1H-indol-3-yl)methanol

The direct synthesis of this compound can be primarily achieved through two strategic pathways: the reduction of a pre-functionalized indole (B1671886) core and the direct introduction of a hydroxymethyl group.

Reduction Strategies of 5-Fluoro-1H-indole-3-carboxaldehyde Derivatives

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-fluoro-1H-indole-3-carboxaldehyde. This aldehyde is a readily available starting material, often synthesized via the Vilsmeier-Haack reaction from 5-fluoroindole (B109304). ekb.eg The aldehyde group at the C3 position is selectively reduced to a primary alcohol using various reducing agents.

The choice of reducing agent is crucial to ensure the selective reduction of the aldehyde without affecting the indole ring or the fluorine substituent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, and tetrahydrofuran (B95107) (THF) or diethyl ether for LiAlH₄, at controlled temperatures.

Starting MaterialReducing AgentSolventProduct
5-Fluoro-1H-indole-3-carboxaldehydeSodium BorohydrideMethanolThis compound
5-Fluoro-1H-indole-3-carboxaldehydeLithium Aluminum HydrideTetrahydrofuranThis compound

This table represents typical reaction conditions for the reduction of indole-3-carboxaldehydes.

Hydroxymethylation of 5-Fluoroindole Derivatives

The direct hydroxymethylation of 5-fluoroindole at the C3 position presents a more atom-economical approach, though it can be challenging due to the potential for side reactions and the nucleophilic nature of the indole ring. This reaction typically involves an electrophilic source of formaldehyde, such as paraformaldehyde or formalin, often in the presence of a base or acid catalyst.

Challenges in the direct hydroxymethylation of indoles include the formation of diindolylmethanes and other polymeric byproducts. The reaction conditions must be carefully controlled to favor the formation of the desired C3-hydroxymethylated product. While the hydroxymethylation of DNA is a widely studied process, the direct hydroxymethylation of simple indoles is less commonly reported in comparison to other functionalization methods. nih.gov Research in this area is ongoing to develop more selective and high-yielding protocols.

Synthesis of Related Fluorinated Indole-3-methanol Derivatives

The synthesis of analogues of this compound, which may contain additional substitutions or more complex fluorinated groups, often requires more sophisticated synthetic strategies.

Friedel-Crafts Hydroxyalkylation Reactions Utilizing Aromatic Fluoroalkyl Ketones and Indoles

A powerful method for synthesizing fluorinated indole-3-methanol derivatives is the Friedel-Crafts hydroxyalkylation of indoles with fluoroalkyl ketones. This reaction allows for the introduction of a hydroxymethyl group bearing a fluoroalkyl substituent at the C3 position of the indole. A notable example is the synthesis of trifluoromethyl(indolyl)phenylmethanols.

This reaction can be catalyzed by both Lewis and Brønsted acids, as well as by bases. For instance, an efficient protocol utilizes potassium carbonate (K₂CO₃) and tetrabutylammonium (B224687) bromide (n-Bu₄PBr) in water, offering a mild and environmentally friendly approach. This method has been shown to be effective for a variety of indoles and aromatic fluoromethyl ketones, providing the desired products in good to excellent yields without the need for column chromatography.

Indole ReactantFluoroalkyl KetoneCatalyst SystemSolventProductYield (%)
1H-Indolep-Fluoro-trifluoroacetophenoneK₂CO₃ / n-Bu₄PBrWater2,2,2-Trifluoro-1-(4-fluorophenyl)-1-(1H-indol-3-yl)ethanol97
1H-Indolep-Chloro-trifluoroacetophenoneK₂CO₃ / n-Bu₄PBrWater1-(4-Chlorophenyl)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol92
1H-Indolep-Bromo-trifluoroacetophenoneK₂CO₃ / n-Bu₄PBrWater1-(4-Bromophenyl)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol89
1H-Indolep-Methyl-trifluoroacetophenoneK₂CO₃ / n-Bu₄PBrWater2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-(p-tolyl)ethanol98
1H-Indolep-Methoxy-trifluoroacetophenoneK₂CO₃ / n-Bu₄PBrWater2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-(4-methoxyphenyl)ethanol93

Data sourced from a study on the reaction of indoles with aromatic fluoromethyl ketones.

Multi-component Reaction Pathways for Complex Indole Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecular architectures from simple starting materials in a single step. Several MCRs have been developed for the synthesis of functionalized indoles, including those that could lead to fluorinated indole-3-methanol-like structures.

For example, a three-component reaction of indoles, aldehydes, and other nucleophiles can lead to the formation of highly substituted indole derivatives. While direct synthesis of this compound via an MCR is not commonly reported, these reactions offer a versatile platform for creating a diverse range of complex fluorinated indole derivatives. One such reaction involves indoles, formaldehyde, and an amino hydrochloride to assemble indole-fused oxadiazepines. nih.gov

Electrochemical Synthesis Techniques Applied to Fluorinated Indole Scaffolds

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of organic molecules, including fluorinated indoles. Electrosynthesis can often be performed under mild, catalyst- and oxidant-free conditions.

Recent advancements have demonstrated the electrochemical difluoromethylation of indoles at the C-2 position using sodium difluoromethanesulfinate as the fluorine source. While this does not directly yield a C3-hydroxymethylated product, it highlights the potential of electrochemical methods for introducing fluorine-containing groups onto the indole scaffold. Further development in this area could lead to novel electrochemical routes for the synthesis of this compound and its analogues, potentially through the electrochemical reduction of a suitable precursor or by a direct C-H functionalization pathway.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of this compound and related indole compounds is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. These approaches focus on the use of renewable resources, safer solvents, catalysts, and energy-efficient processes like biocatalysis and flow chemistry.

Biocatalysis: Inspired by natural metabolic pathways, biocatalytic methods offer a green alternative for indole synthesis. livescience.io The use of enzymes, such as monoamine oxidase (MAO-N), has been explored for the aromatization of indoline (B122111) derivatives to produce indoles under mild reaction conditions. livescience.io This chemo-enzymatic strategy avoids the harsh conditions, rare metals, and stoichiometric oxidants often required in traditional chemical syntheses, such as the Fischer indole synthesis. livescience.ioacs.orgacs.org

Flow Chemistry: Continuous flow chemistry is a transformative technology for modern organic synthesis, providing significant advantages for the preparation of indole derivatives. mdpi.commtroyal.ca This methodology allows for enhanced reaction efficiency, significantly shorter reaction times, and improved safety. For instance, the synthesis of certain indole intermediates in a flow system has demonstrated a productivity approximately 200 times higher than traditional batch processes. mtroyal.ca Flow reactors also enable the reduction of carcinogenic reagents and facilitate the use of heterogeneous catalysts, which can be easily separated and recycled. mdpi.commtroyal.ca Automated multistep continuous flow systems have been successfully employed for the synthesis of complex functionalized indolylthiazoles, including fluorinated analogues, with high yields and reaction times of less than 15 minutes over three steps without the isolation of intermediates. nih.gov

Electrosynthesis and Photochemistry: Electrochemical methods present a sustainable tool for the synthesis of fluorinated indoles. researchgate.net Anodic fluorination, for example, can be performed without the need for external chemical oxidants, thus minimizing waste. researchgate.net Similarly, photochemically driven reactions, such as the ruthenium-catalyzed functionalization of indoles with methanol under blue LED irradiation, represent an efficient and sustainable approach. acs.org

Green Solvents and Catalysts: A significant focus in sustainable synthesis is the replacement of hazardous solvents and toxic catalysts. Research has demonstrated the use of water as a hydroxyl source in the DDQ-mediated oxidation for the synthesis of indole-3-carbinols. rsc.org Furthermore, the development of metal-free catalytic systems is a key area of interest. nih.govdergipark.org.tr For instance, a scalable, metal-free method using an organic oxidant has been developed for accessing a wide range of fluorinated indoles. nih.gov In other approaches, reusable catalysts like Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) have been used in eco-friendly solvents like ethanol, achieving high atom economy and low E-factors, while avoiding chromatographic purification. nih.gov

Green Approach Methodology Key Advantages Relevant Compounds/Intermediates Citations
BiocatalysisEnzymatic aromatization of indolines using monoamine oxidase (MAO-N).Mild conditions, avoids harsh reagents and metal catalysts.Indoles from indoline precursors. livescience.io
Flow ChemistryContinuous flow synthesis.Increased efficiency, reduced reaction time, improved safety, less waste.Indole derivatives, 2-(5-Fluoro-1H-indol-3-yl)-4-phenylthiazole. mdpi.commtroyal.canih.gov
ElectrosynthesisAnodic fluorination.Avoids external chemical oxidants.Monofluoroindole derivatives. researchgate.net
PhotochemistryRuthenium-catalyzed C–H functionalization under blue LED.Energy-efficient, sustainable catalyst system.Indole-3-carbaldehydes, Bis(5-fluoro-1H-indol-3-yl)methane. acs.org
Green Solvents/CatalystsUse of water as a reagent; reusable catalysts like In(OTf)₃ in ethanol.Reduced toxicity, high atom economy, catalyst recyclability.Indole-3-carbinols, 3-Substituted indoles. rsc.orgnih.gov
Metal-Free SynthesisOxidative dearomatization using an organic oxidant.Avoids heavy metal catalysts, scalable.2-Trifluoromethyl NH-indole products. nih.gov

Optimization and Scalability Considerations for Synthetic Protocols

The transition of a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction parameters and consideration of process scalability. For this compound and its analogues, this involves fine-tuning conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability.

Optimization of Reaction Conditions: Key parameters that are typically optimized include temperature, pressure, reaction time, and the choice of catalyst and solvent. For instance, in the synthesis of indole-3-methanol from indole-3-formaldehyde, the reduction step using sodium borohydride is carefully controlled at a low temperature (0–5 °C) to ensure high yield and purity. google.com The choice of catalyst is critical; studies have shown that palladium catalysts, such as Pd(OAc)₂, are effective for certain indole functionalizations, with optimization involving the catalyst loading and the addition of co-catalysts or ligands. beilstein-journals.org The solvent system also plays a crucial role. For example, a mixture of acetonitrile (B52724) and water has been found to be optimal for the fluorination of indoles using Selectfluor. organic-chemistry.org Optimization studies often employ Design of Experiments (DoE) to systematically vary multiple parameters and identify the optimal set of conditions. mtroyal.ca

Process Development and Scalability: Scaling up a synthesis from milligrams to kilograms presents numerous challenges, including heat transfer, mass transport, and reagent addition. Flow chemistry offers significant advantages for scalability, as it allows for precise control over reaction parameters and provides a larger surface-area-to-volume ratio, facilitating better heat management, which is particularly important for highly exothermic reactions. mdpi.commtroyal.ca The successful gram-scale synthesis of indole derivatives using photochemical methods demonstrates the potential for scaling up these green technologies. acs.org

Patents for the synthesis of indole-3-methanol detail specific protocols for crude product preparation and subsequent purification through recrystallization, providing a blueprint for larger-scale production. google.com These protocols specify reagent quantities, solvent volumes, and temperature controls to achieve consistent yields (ranging from 58.0% to 72.0%) on a multi-gram scale. google.com Furthermore, scalable, metal-free methods for producing fluorinated indoles have been developed, which are crucial for industrial applications where metal contamination is a concern. nih.gov The optimization of methanol synthesis reactors, although a broader field, provides valuable insights into process intensification, such as using fixed-bed reactors and optimizing temperature and pressure profiles to overcome equilibrium limitations and maximize productivity. researchgate.netupb.ro

Parameter Optimization Strategy Example/Finding Impact on Synthesis Citations
Temperature Controlled cooling/heating.Reduction of indole-3-formaldehyde with NaBH₄ at 0-5 °C.Maximizes yield (up to 72%), minimizes side products. google.com
Catalyst Screening catalysts and ligands; optimizing loading.Use of Pd(OAc)₂ or Pd(tfa)₂ for carbonylative synthesis of indoles.Determines reaction selectivity and efficiency. beilstein-journals.org
Solvent Selection of appropriate solvent or solvent mixture.Acetonitrile/water (1:1) for fluorination with Selectfluor.Affects reaction rate, yield, and product solubility. organic-chemistry.org
Pressure Optimization for gas-phase reactions.Carbonylative reactions under CO pressure (1 to 80 bar).Influences reaction kinetics and equilibrium in gas-consuming steps. beilstein-journals.org
Purification Development of efficient recrystallization or chromatography methods.Recrystallization of crude indole-3-methanol from benzene (B151609).Ensures high purity of the final product. google.com
Process Type Batch vs. Continuous Flow.Multistep continuous flow synthesis of indolylthiazoles.Flow chemistry enhances scalability, safety, and efficiency. mtroyal.canih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 1h Indol 3 Yl Methanol

Electrophilic Reactivity and Functionalization at the C3-Position of the Indole (B1671886) Ring

The hydroxymethyl group at the C3 position of (5-fluoro-1H-indol-3-yl)methanol is a key functional handle that allows the molecule to act as an electrophile precursor. Under acidic conditions, the hydroxyl group is readily protonated, forming a good leaving group (water). The subsequent loss of water generates a highly reactive electrophilic intermediate, a 5-fluoro-3-vinylogous iminium ion. This cation is stabilized by delocalization of the positive charge over the indole ring system, particularly onto the nitrogen atom.

This in situ generation of the electrophile is the cornerstone of its functionalization at the C3-position. researchgate.net The stabilized cation can then be intercepted by a wide variety of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3-methylene carbon. This reactivity makes this compound a valuable building block for synthesizing diverse 3-substituted indole derivatives.

A prominent example of this reactivity is the synthesis of diindolylmethanes (DIMs). In this reaction, another indole molecule acts as the nucleophile, attacking the electrophilic intermediate generated from this compound. This reaction has been used to create both symmetrical and unsymmetrical DIMs, which are of significant interest in medicinal chemistry. nih.gov The presence of the electron-withdrawing fluorine atom at the C5 position can influence the reaction rate, but the fundamental electrophilic nature of the C3-methanol derivative remains the dominant feature.

Table 1: Examples of Nucleophiles for C3-Functionalization of Indol-3-ylmethanols

Nucleophile Class Specific Example Product Type
Aromatic Rings Indole, Pyrrole (B145914), Anisole Di(hetero)arylmethanes
Enols/Enolates Acetone, Cyclohexanone 3-(2-Oxoalkyl)indoles
Thiols Thiophenol 3-(Arylthiomethyl)indoles
Azides Sodium Azide 3-Azidomethylindoles
Malonates Diethyl Malonate Diethyl 2-((1H-indol-3-yl)methyl)malonate

Oxidation Reactions and Pathways to Carboxylic Acid Derivatives

The primary alcohol functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 5-fluoro-1H-indole-3-carboxylic acid. nih.gov This transformation is a fundamental process in organic synthesis and can be achieved using a variety of standard oxidizing agents.

The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups. Strong, classical oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent, CrO₃/H₂SO₄) are effective but often require harsh conditions. Milder and more selective methods have also been developed. For instance, the TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (bleach) as the terminal oxidant provides an efficient metal-free alternative. Another effective system involves using catalytic amounts of CrO₃ with periodic acid (H₅IO₆) as the co-oxidant in a solvent like wet acetonitrile (B52724). These methods allow for the clean conversion of the primary alcohol to the carboxylic acid, often in high yields, without affecting the sensitive indole nucleus.

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

Reagent/System Description Conditions
Jones Reagent (CrO₃/H₂SO₄) Strong, classic oxidant Acidic, acetone
Potassium Permanganate (KMnO₄) Strong oxidant Basic or acidic, aqueous
TEMPO/NaOCl Metal-free catalytic system Mild, biphasic (e.g., CH₂Cl₂/H₂O)
CrO₃ (cat.) / H₅IO₆ Catalytic chromium system Mild, wet acetonitrile
Ruthenium Tetroxide (RuO₄) Potent catalytic oxidant Generated in situ from RuCl₃/NaIO₄

Reduction Reactions and Formation of Related Alcohol Derivatives

While the alcohol functional group itself is at its most reduced state, the indole nucleus of this compound can undergo reduction. The most common transformation is the hydrogenation of the pyrrole ring to yield the corresponding indoline (B122111) derivative. This reaction converts the aromatic heterocyclic system into a saturated one, resulting in the formation of (5-fluoroindolin-3-yl)methanol.

An environmentally benign and efficient method for this transformation involves the catalytic hydrogenation of unprotected indoles in water. Specifically, 5-fluoroindole (B109304) has been successfully hydrogenated to 5-fluoroindoline (B1304769) in 93% yield using a Platinum-on-carbon (Pt/C) catalyst, with p-toluenesulfonic acid as an activator and water as the solvent. nih.gov This method is highly effective for various substituted indoles, including those with electron-donating and halogen substituents. The reaction proceeds with high selectivity for the reduction of the pyrrole ring over the benzene (B151609) ring. Applying these conditions to this compound would be expected to produce (5-fluoroindolin-3-yl)methanol, a related alcohol derivative with a saturated heterocyclic core.

Table 3: Catalytic Hydrogenation of Substituted Indoles to Indolines

Substrate Catalyst System Yield (%) Reference
5-Fluoroindole Pt/C, p-TSA, H₂O 93 nih.gov
5-Methylindole Pt/C, p-TSA, H₂O 96 nih.gov
5-Methoxyindole Pt/C, p-TSA, H₂O 95 nih.gov
5-Chloroindole Pt/Al₂O₃, p-TSA, H₂O 72 nih.gov

Electrophilic Substitution Reactions on the Fluorinated Indole Nucleus

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The preferred site of attack is the C3 position; however, since this position is already substituted in this compound, subsequent electrophilic attacks are directed to other positions on the ring. stackexchange.com The regiochemical outcome is governed by the electronic and steric effects of the existing substituents: the C3-hydroxymethyl group and the C5-fluoro group.

The fluorine atom at C5 is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density via resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect. libretexts.org This directs incoming electrophiles to the C4 and C6 positions. The C3-CH₂OH substituent is a deactivating group. Therefore, the primary sites for electrophilic substitution are C4, C6, and to a lesser extent, C2.

Despite the electronic preference for C4 substitution, steric hindrance from the adjacent C5-fluoro and C3-substituents can be a significant issue. Studies on related systems have shown that C4-arylation of 5-substituted indoles can be difficult, suggesting that electrophilic attack at C6 may be kinetically favored. acs.org Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield primarily the C6-substituted product, with smaller amounts of the C4 and C2 isomers.

Table 4: Predicted Regioselectivity of Electrophilic Attack

Position Electronic Effect of C5-F Electronic Effect of C3-CH₂OH Steric Hindrance Predicted Reactivity
C2 Weakly influenced Deactivating Low Low
C4 Activated (para to F) Deactivating High Moderate to Low
C6 Activated (ortho to F) Deactivating Low High
C7 Deactivated (meta to F) Deactivating Moderate Very Low

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

This compound itself is an achiral molecule. However, it serves as a precursor to chiral analogues. Chirality can be introduced at the C3-position by replacing one of the hydrogen atoms of the methylene (B1212753) group, for example, through a reaction with a ketone, which would form a chiral tertiary alcohol. The synthesis of such analogues in an enantiomerically pure form can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. One powerful method involves the reaction of the electrophilic intermediate derived from an indol-3-ylmethanol with a nucleophile in the presence of a chiral catalyst, such as a chiral phosphoric acid (CPA). oaepublish.com The chiral catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. Another strategy involves the asymmetric reduction of a precursor, such as a 3H-indole, using a chiral Brønsted acid and a hydrogen source like Hantzsch ester, to produce optically active indolines. organic-chemistry.orgnih.gov

Chiral Resolution: This classic method involves the separation of a racemic mixture of a chiral analogue. wikipedia.org The racemate is treated with a single enantiomer of a chiral resolving agent (e.g., (R)-mandelic acid or tartaric acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed, yielding the individual, pure enantiomers of the target compound. This technique has been applied to separate enantiomers of related indole derivatives. nih.gov

Table 5: Strategies for Obtaining Chiral Analogues

Strategy Method Description
Asymmetric Synthesis Chiral Catalysis A chiral catalyst (e.g., chiral phosphoric acid) directs the formation of one enantiomer in a reaction between an indol-3-ylmethanol-derived electrophile and a nucleophile. oaepublish.com
Asymmetric Synthesis Asymmetric Hydrogenation A prochiral substrate (e.g., a 3H-indole) is reduced using a chiral catalyst to produce a chiral indoline with high enantioselectivity. organic-chemistry.org
Chiral Resolution Diastereomeric Salt Formation A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers, which are then converted back to the pure enantiomers. wikipedia.orgnih.gov
Chiral Resolution Chiral Chromatography A racemic mixture is separated using a chromatography column with a chiral stationary phase that interacts differently with each enantiomer.

Derivatization Strategies and Analog Design Based on the 5 Fluoro 1h Indol 3 Yl Methanol Scaffold

Strategic Incorporation of Fluoro Groups and their Influence on Chemical Properties

The introduction of fluorine into the indole (B1671886) ring is a deliberate strategy to modulate the physicochemical and biological properties of the resulting molecules. beilstein-journals.org Fluorine's high electronegativity and small size allow it to significantly alter a compound's profile without adding substantial bulk. daneshyari.com

Key influences of the fluorine atom include:

Metabolic Stability : A primary reason for fluorination is to enhance metabolic stability. Replacing a hydrogen atom with fluorine on an aromatic ring, as in the 5-position of the indole, is a highly effective method to block or slow down oxidative metabolism by cytochrome P450 enzymes. daneshyari.com

Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes. This is a critical factor in determining the bioavailability of a potential drug. daneshyari.com

Binding Affinity : The electronegativity of fluorine can alter the electronic distribution of the indole ring system. This can lead to modified interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and biological potency. daneshyari.com The effect, whether an increase or decrease in potency, is highly dependent on the specific context of the binding site. daneshyari.com

pKa Modification : The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indole nitrogen, affecting the molecule's ionization state at physiological pH.

These strategic advantages have led to fluorine-containing compounds accounting for a significant portion of approved small molecule pharmaceuticals and agrochemicals. researchgate.net

Table 1: Influence of Fluorine Incorporation on Molecular Properties

PropertyInfluence of Fluorine SubstitutionReference
Metabolic Stability Increases by blocking sites of oxidative metabolism (e.g., by cytochrome P450). daneshyari.com
Lipophilicity Generally increases, potentially improving membrane permeability. daneshyari.com
Binding Affinity Can be enhanced through new polar interactions and altered electronic profile. daneshyari.com
Reactivity The presence of an electron-withdrawing fluorine atom can lower the reactivity of the indole ring. researchgate.net

Synthesis of 3,3'-Diindolylmethane Analogues from (5-Fluoro-1H-indol-3-yl)methanol Precursors

This compound is an excellent precursor for the synthesis of 3,3'-diindolylmethanes (DIMs), a class of compounds with significant biological activities. beilstein-journals.orgnih.gov The synthesis involves an electrophilic substitution reaction where the this compound, activated under acidic or catalyzed conditions, generates an electrophilic intermediate. This intermediate is then attacked by a second indole molecule (which can be the same or different) at its nucleophilic C3 position.

The Friedel-Crafts alkylation of (1H-indol-3-yl)methanols with indoles is considered a powerful and common strategy for preparing DIMs. beilstein-journals.org Various catalysts can facilitate this transformation, including iodine, which promotes the efficient coupling of indolylmethanols with other indoles under mild conditions. nih.gov This method allows for the creation of both symmetrical and unsymmetrical DIMs. For instance, the reaction of this compound with an unsubstituted indole would yield 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. nih.gov

Table 2: Methods for Synthesizing 3,3'-Diindolylmethane (DIM) Analogues

PrecursorsCatalyst/ConditionsProduct TypeReference
Indol-3-ylmethanol + IndoleIodine (I₂)Unsymmetrical DIMs nih.gov
Indole + AldehydeSulfuric Acid in WaterSymmetrical & Unsymmetrical DIMs semanticscholar.org
Indol-3-ylmethanol + IndoleAcid CatalysisSymmetrical & Unsymmetrical DIMs beilstein-journals.org

Functionalization of the Hydroxyl Group for Diverse Chemical Transformations

The hydroxyl group in this compound is the key to its utility as a versatile building block. beilstein-journals.org While stable on its own, the -CH₂OH group can be readily transformed into a good leaving group (e.g., H₂O) upon protonation in the presence of an acid. This in situ activation generates a stabilized, electrophilic indol-3-ylmethyl carbocation.

This reactive intermediate is susceptible to attack by a wide range of nucleophiles, not just other indoles. This reactivity allows for diverse C-C bond formations at the C3 position of the indole ring. beilstein-journals.org Therefore, the hydroxyl group serves as a handle for introducing various substituents and constructing more complex molecular frameworks. This positions (1H-indol-3-yl)methanols as crucial precursors for creating libraries of complex indole derivatives for pharmaceutical and agrochemical research. beilstein-journals.org Advanced methods have also explored using the hydroxyl group as a directing partner in transition metal-catalyzed C-H functionalization reactions, further expanding its synthetic utility. acs.org

Structure-Activity Relationship (SAR) Studies in Fluorinated Indole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. In the context of fluorinated indoles, SAR studies systematically explore how changes in the molecular structure, such as the position and number of fluorine atoms or the addition of other functional groups, affect the compound's potency and efficacy.

A clear example of SAR is seen in the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org In these studies, researchers found that introducing a single fluorine atom at the 6-position of the core structure produced the most potent compound in an initial series, exhibiting double-digit nanomolar potency. acs.org Further exploration revealed that adding a second fluorine atom at the 9-position was detrimental to activity, while replacing it with a methyl group at the same position led to a significant increase in potency. acs.org

Table 3: Example of Structure-Activity Relationship (SAR) in Fluorinated Tetrahydro-γ-carboline Derivatives

CompoundSubstitution on Phenyl RingPotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
Hit 3 8-Methoxy~0.25 µM1.00 acs.org
20 6-Fluoro0.096 µM0.96 acs.org
29 6-Fluoro, 9-Fluoro0.15 µMNot specified acs.org
30 6-Fluoro, 9-Methyl0.06 µMNot specified acs.org

Spectroscopic and Advanced Structural Characterization of 5 Fluoro 1h Indol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the atomic-level structure. Through the analysis of various NMR experiments, the precise arrangement of atoms and their chemical environments within (5-fluoro-1H-indol-3-yl)methanol and its derivatives can be determined.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a related compound, 5-fluoro-3-methyl-1H-indole, the proton signals appear at specific chemical shifts (δ), with a characteristic singlet for the N-H proton around δ 7.89 ppm. rsc.org The protons on the indole (B1671886) ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. rsc.org The methylene (B1212753) protons of the hydroxymethyl group in this compound would be expected to appear as a singlet or a doublet depending on the coupling with the adjacent hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. In 5-fluoro-3-methyl-1H-indole, the carbon attached to the fluorine atom shows a large coupling constant, a characteristic feature of fluorinated organic compounds. rsc.org The carbons of the indole ring appear in the aromatic region of the spectrum, and their specific shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the nitrogen atom. rsc.org For instance, in 5-fluoro-1H-indole, the carbon atoms of the indole ring resonate at various chemical shifts, which can be assigned based on established literature data. spectrabase.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Indole Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H7.89 (s)-
C2-H7.03 (s)123.49
C4-H7.23 (dd)110.38
C5-F-158.76 (d)
C6-H6.95 (td)111.59
C7-H7.27 (m)111.52
C3-CH₃2.31 (d)9.70

Note: Data is for 5-fluoro-3-methyl-1H-indole and serves as a representative example. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'td' denotes triplet of doublets. rsc.org

¹⁹F NMR for Precise Characterization of the Fluorine Atom's Environment

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The chemical shift of the fluorine atom is indicative of its electronic environment. For 5-fluoro-3-methyl-1H-indole, the ¹⁹F NMR spectrum shows a signal at approximately -125.24 ppm. rsc.org This technique is particularly useful for confirming the presence and position of the fluorine substituent on the indole ring. The coupling between the fluorine atom and adjacent protons can also be observed, providing further structural confirmation. nih.gov

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps to trace out the spin systems within the molecule, confirming the arrangement of protons on the indole ring and the side chain. researchgate.netyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.educolumbia.edu It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the known assignments of the proton spectrum. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₈FNO, which corresponds to a molecular weight of approximately 165.17 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indole derivatives include cleavage of the side chain and fragmentation of the indole ring itself. For ethers, α-cleavage of an alkyl radical is a common fragmentation pathway. miamioh.edu In the case of this compound, loss of the hydroxymethyl group (-CH₂OH) would be an expected fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹, corresponding to the N-H bond of the indole ring. scielo.br

C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹. scielo.br

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the methylene group. scielo.br

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹, characteristic of the indole ring. scielo.br

C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

C-O stretch: A band in the region of 1000-1260 cm⁻¹ for the primary alcohol.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. In the crystal structure of 5-fluoro-3-(1H-indol-3-ylmethyl), weak F⋯H interactions were observed. nih.gov For indole derivatives, hydrogen bonding involving the N-H group of the indole ring and the hydroxyl group is a common and important intermolecular interaction. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation of this compound and its Derivatives

The purification and assessment of purity of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography, are indispensable tools for achieving high purity and for the analytical determination of the compound's integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for indole derivatives, utilizing a non-polar stationary phase and a polar mobile phase.

For analytical purposes , a C18 column is a typical choice for the separation of indole compounds. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with the addition of a small percentage of an acid such as formic acid or acetic acid to improve peak shape and resolution. For instance, a gradient elution might start with a higher proportion of water and gradually increase the organic modifier concentration. Detection is commonly achieved using a UV detector, as the indole ring system exhibits strong absorbance, typically around 280 nm. For fluorinated analogs, a diode-array detector (DAD) can be beneficial to obtain the full UV spectrum of the eluting peaks, aiding in peak identification.

In the analysis of related indole compounds like indole-3-carbinol, HPLC methods have been developed using a C18 column with a mobile phase of acetonitrile and water, sometimes with a phosphoric acid modifier. sielc.com For more complex mixtures or for the separation of closely related derivatives, optimization of the gradient, flow rate, and column temperature is crucial. The presence of the fluorine atom in this compound can influence its retention time compared to its non-fluorinated counterpart, typically leading to a slightly earlier elution under reversed-phase conditions due to increased polarity.

The following table outlines a hypothetical, yet representative, HPLC method for the purity assessment of this compound, based on methods for similar compounds.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 10 µL
Expected Rt The retention time would be specific to the exact conditions, but would be expected in the mid-range of the gradient.

For preparative HPLC , the conditions are scaled up from the analytical method. A larger column diameter and particle size are used to accommodate higher sample loads. The goal is to isolate the pure compound from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) is typically used as the stationary phase.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is common for indole derivatives. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value for the target compound ideally between 0.3 and 0.5 for optimal separation in subsequent column chromatography. The presence of the hydroxyl group in this compound makes it moderately polar.

Visualization of the spots on the TLC plate after development can be achieved under UV light (at 254 nm), where the indole ring will quench the fluorescence of the plate, appearing as a dark spot. Additionally, staining with a p-anisaldehyde solution followed by heating can be used, which often produces a colored spot, aiding in the identification of the compound.

The table below provides examples of TLC solvent systems that could be effective for this compound.

Solvent System (v/v)Expected Rf RangeNotes
Hexane:Ethyl Acetate (1:1)0.4 - 0.6A good starting point for moderately polar compounds. The ratio can be adjusted to optimize the Rf value.
Dichloromethane:Methanol (95:5)0.3 - 0.5Suitable for more polar indole derivatives. The small amount of methanol increases the polarity of the eluent significantly.
Chloroform:Methanol (9:1)0.5 - 0.7Another effective system for indoles, offering different selectivity compared to hexane/ethyl acetate.

Column Chromatography

Column chromatography is the primary method for the purification of this compound on a preparative scale, from milligrams to grams. The principles are similar to TLC, with silica gel being the most common stationary phase.

The process involves packing a glass column with silica gel and equilibrating it with a non-polar solvent system, typically the same or slightly less polar than the one determined by TLC to give an appropriate Rf value. The crude product is then loaded onto the top of the column, either as a concentrated solution or adsorbed onto a small amount of silica gel ("dry loading").

The elution is then carried out by passing a solvent system through the column. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often employed to effectively separate the target compound from less polar and more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

A typical column chromatography purification for a derivative, as described in the synthesis of related indole compounds, might involve a gradient of hexane:ethyl acetate from 19:1 to 1:1. nih.gov This wide range allows for the elution of a variety of compounds with differing polarities.

A summary of typical column chromatography conditions is presented below.

ParameterDescription
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Eluent Gradient of Hexane and Ethyl Acetate (e.g., starting from 5% EtOAc in Hexane and gradually increasing to 50% or higher)
Loading Method Dry loading (adsorbed on silica) or wet loading (dissolved in a minimal amount of a non-polar solvent)
Fraction Analysis TLC with UV visualization and/or staining

Computational Chemistry and Theoretical Studies of 5 Fluoro 1h Indol 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure of molecules. For (5-fluoro-1H-indol-3-yl)methanol, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-31G, can be performed to determine its optimized geometry and electronic properties. Such studies on substituted indole (B1671886) derivatives have demonstrated the reliability of DFT in predicting molecular geometries that are in good agreement with experimental data.

The calculations would reveal key information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding the molecule's reactivity. The presence of the fluorine atom at the 5-position of the indole ring is expected to significantly influence the electronic distribution, creating regions of higher and lower electron density. This, in turn, affects the molecule's electrostatic potential and its propensity to interact with other molecules. The molecular electrostatic potential (MEP) map derived from DFT calculations would visualize the electrophilic and nucleophilic sites of this compound, offering a predictive tool for its chemical reactions.

Theoretical studies on similar indole derivatives have shown that DFT is a valuable tool for calculating thermodynamic parameters, such as the heat of formation, which provides insights into the molecule's stability. niscpr.res.inniscpr.res.in

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com For this compound, FMO analysis can predict its behavior in chemical reactions.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus reflecting its nucleophilicity. Conversely, the energy of the LUMO represents the molecule's capacity to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of this compound, the electron-withdrawing nature of the fluorine atom is anticipated to lower the energy of both the HOMO and LUMO compared to the unsubstituted indole-3-methanol. The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, studies on substituted indoles have shown that the HOMO is often localized on the indole ring, suggesting that this is the primary site for electrophilic attack. researchgate.net FMO analysis of related 5-fluoro-indole derivatives has been used to rationalize their pharmacological activities. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value/Description
HOMO EnergyExpected to be lower than unsubstituted indole-3-methanol
LUMO EnergyExpected to be lower than unsubstituted indole-3-methanol
HOMO-LUMO GapInfluences chemical reactivity and stability
HOMO DistributionLikely localized on the indole ring system
LUMO DistributionInfluenced by the fluorine and methanol (B129727) substituents

Molecular Docking Simulations to Investigate Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking simulations can be employed to explore its potential as a ligand for various biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, which is typically expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. The simulations also reveal the specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Given that various indole derivatives exhibit a wide range of biological activities, this compound could potentially interact with numerous targets. For instance, 5-fluoro indole derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is implicated in cancer. researchgate.net Molecular docking studies of these derivatives have helped to validate their binding mechanisms within the active sites of Akt and PI3K enzymes. researchgate.net Therefore, docking simulations of this compound against these and other relevant targets could provide valuable insights into its potential therapeutic applications.

Table 2: Potential Molecular Docking Targets for this compound

Potential Target ClassExample(s)Rationale
KinasesPI3K, Akt5-fluoro indole derivatives have shown inhibitory activity. researchgate.net
DNA GyraseTopoisomerase IIFluoroquinolone derivatives, which share a fluorine substituent, target this enzyme. semanticscholar.org
Enzymes in microbial pathwaysDihydrofolate reductaseIndole derivatives have been explored as antimicrobial agents.

Prediction of Key Molecular Properties (e.g., TPSA, LogP, Hydrogen Bond Descriptors) for Research Design

The prediction of key molecular properties is a crucial step in the early stages of drug discovery and chemical research. These properties, often referred to as physicochemical or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, help in assessing the "drug-likeness" of a compound. For this compound, these properties can be calculated using various computational tools and online servers.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with the passive transport of molecules across membranes and is a good indicator of oral bioavailability. It is calculated by summing the surface contributions of polar atoms in a molecule.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. This property influences a compound's solubility, absorption, and membrane permeability.

Hydrogen Bond Descriptors , such as the number of hydrogen bond donors and acceptors, are important for understanding a molecule's potential to form hydrogen bonds with biological targets and with water, which affects its solubility and binding affinity.

These properties are often evaluated in the context of guidelines like Lipinski's Rule of Five, which provides a set of criteria for the oral bioavailability of a drug candidate. While a related compound, (5-fluoro-2,3-dihydro-1H-indol-3-yl)methanol, has some computed properties available, specific predictions for this compound are essential for its targeted research and development. nih.gov

Table 3: Predicted Molecular Properties of this compound

PropertyPredicted ValueSignificance in Research Design
Molecular FormulaC9H8FNOBasic molecular information
Molecular Weight~165.17 g/mol Influences diffusion and transport properties
TPSA~41.49 ŲPrediction of cell permeability
LogP~1.5Indicates lipophilicity and affects solubility and absorption
Hydrogen Bond Donors2Potential for hydrogen bonding interactions
Hydrogen Bond Acceptors2Potential for hydrogen bonding interactions

Role of 5 Fluoro 1h Indol 3 Yl Methanol As a Versatile Research Intermediate

Precursor in the Synthesis of Diverse Indole-Based Chemical Libraries

(5-Fluoro-1H-indol-3-yl)methanol serves as a crucial starting material for the generation of diverse libraries of indole-based compounds. The indole (B1671886) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The ability to introduce a fluorine atom into this scaffold is of particular interest, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations. It can be readily converted into other functional groups, such as halides, azides, or amines, which then serve as points for further diversification. For example, the conversion of the alcohol to an electrophilic species allows for Friedel-Crafts-type reactions with a wide range of nucleophiles, leading to the synthesis of complex indole derivatives. nih.gov This strategy is a powerful method for preparing biologically important molecules like 3,3'-diindolylmethanes (DIMs) and other complex indole structures that are valuable for pharmaceutical and agrochemical research. nih.gov

The development of synthetic methodologies that utilize functionalized indoles as building blocks is a significant area of research. openmedicinalchemistryjournal.com The use of this compound as a precursor allows for the systematic exploration of the chemical space around the indole core. By reacting it with a variety of building blocks, researchers can rapidly generate libraries of novel compounds. These libraries can then be screened for a wide range of biological activities, from anticancer to antimicrobial properties. The synthesis of indole-triazole derivatives, for instance, has been shown to yield compounds with significant antibacterial and antifungal potency. researchgate.net The strategic placement of the fluorine atom in the starting material can lead to derivatives with unique pharmacological profiles.

Application in Ligand Design for Coordination Chemistry and Novel Material Science Research

The unique structural features of this compound and its derivatives make them attractive candidates for the design of ligands in coordination chemistry and for the development of novel materials. The indole nitrogen atom and the potential for the exocyclic methanol (B129727) group (or its derivatives) to act as a coordination site allow these molecules to bind to metal ions, forming coordination complexes, coordination polymers, and metal-organic frameworks (MOFs).

A notable example is the synthesis of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, a derivative of this compound. This compound has been investigated as a potential ligand for the construction of metal-organic frameworks. nih.govresearcher.life The presence of two indole motifs provides multiple potential coordination modes, making it a promising candidate for building diverse and functional coordination polymers. nih.gov MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of fluorinated indole ligands can influence the resulting MOF's properties, such as its pore size, stability, and selectivity.

Future Research Directions in 5 Fluoro 1h Indol 3 Yl Methanol Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The synthesis of (5-fluoro-1H-indol-3-yl)methanol and its analogues is a cornerstone of its chemical exploration. Future research will prioritize the development of innovative catalytic systems that offer superior efficiency, selectivity, and sustainability over traditional methods.

One promising avenue is the use of heterogeneous catalysts, such as the polymeric sulfonic acid resin Amberlite® IR 120 H, which has been successfully employed in the continuous flow Fischer indole (B1671886) synthesis. nih.gov This approach not only facilitates easier catalyst separation and recycling but also allows for the development of more sustainable and scalable synthetic processes. nih.gov Another area of focus is the application of borane (B79455) catalysts, like B(C₆F₅)₃, which have shown efficacy in the direct C3 alkylation of indoles. acs.org This method is advantageous as it can prevent common side reactions such as N-methylation and the formation of 3,3'-bisindolylmethanes. acs.org

Furthermore, research into transition metal-catalyzed reactions continues to be a vibrant field. For instance, palladium-based catalysts are being explored for directed C-H functionalization of indoles, enabling precise modification of the indole core. acs.org The development of catalysts for low-temperature methanol (B129727) synthesis, though a broader field, could also offer insights into more energy-efficient processes for producing methanol-containing compounds like this compound. dtu.dkliu.se

Future catalytic systems will likely focus on achieving high yields and specific stereo- and regioselectivity, minimizing waste, and utilizing earth-abundant metals to enhance the green credentials of the synthesis.

Table 1: Comparison of Catalytic Systems for Indole Synthesis

Catalyst Type Example Advantages Potential Application for this compound
Heterogeneous Acid Catalyst Amberlite® IR 120 H Easy separation, reusability, suitable for continuous flow. nih.gov Fischer indole synthesis to form the core indole structure.
Borane Catalyst B(C₆F₅)₃ High selectivity, prevents N-alkylation and dimerization. acs.org Direct alkylation at the C3 position.
Transition Metal Catalyst Palladium (II) complexes Enables direct C-H functionalization for advanced derivatization. acs.org Introduction of aryl groups at specific positions of the indole ring.
Enzymatic Catalyst Peroxidases, Methyltransferases High stereoselectivity under mild conditions. researchgate.net Chiral synthesis and specific functional group transformations.

Exploration of Unprecedented Derivatization Pathways and Advanced Functionalization Strategies

Building upon the core this compound structure, future research will delve into novel derivatization and functionalization strategies to create a diverse library of related compounds. This will involve moving beyond simple substitutions to more complex molecular architectures.

A key area of interest is the C-H functionalization of the indole ring. francis-press.com This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach to derivatization. francis-press.com For example, palladium catalysis has been used for the C4-arylation of 3-acetylindoles, a strategy that could be adapted for the this compound scaffold. acs.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, will also be crucial. These reactions can rapidly increase molecular complexity from simple starting materials. The functionalization of indoles with 1,3,5-triazinanes to selectively synthesize C-3 aminomethylated indoles or 4-indol-3-yl-methylanilines, depending on the presence of a Lewis acid, showcases the potential for creating diverse products from the same precursors. nih.gov

Furthermore, the development of one-flow synthesis methods, which combine multiple reaction steps into a continuous process, will be explored to synthesize complex indole derivatives that are otherwise difficult to prepare due to the instability of intermediates. researchgate.net

Integration of Machine Learning and AI in Predictive Molecular Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of new molecules, including derivatives of this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties. researchgate.net

ML models are being developed to predict the energy barriers and selectivity of reactions like the C-H activation of indoles. francis-press.comfrancis-press.com By training algorithms such as Random Forest and Neural Networks on large datasets of reactions, researchers can gain predictive insights that guide experimental work, saving time and resources. francis-press.comfrancis-press.com For instance, ML can help identify the most suitable catalyst and conditions for a specific transformation before any experiments are conducted. beilstein-journals.org

In the realm of molecular design, AI can be used for the virtual screening of large compound libraries to identify promising candidates for specific applications. researchgate.net Data-driven approaches can also guide the design of new chiral catalysts for enantioselective synthesis. researchgate.net As these predictive models become more accurate, they will accelerate the discovery of this compound derivatives with enhanced biological or material properties. The ultimate goal is to create a closed-loop system where AI proposes new molecules and synthesis routes, which are then experimentally validated, with the results feeding back to further refine the AI models. nih.gov

Table 2: Applications of Machine Learning in Indole Chemistry

ML Application Description Example Algorithm(s) Reference
Reaction Outcome Prediction Predicts the major product, yield, and potential side products of a chemical reaction. Neural Networks, Graph Convolutional Networks nih.gov
Reaction Condition Optimization Recommends optimal temperature, solvent, catalyst, and other parameters to maximize yield and selectivity. Random Forest, Gradient Boosting beilstein-journals.org
Retrosynthesis Planning Proposes synthetic pathways for a target molecule by working backward from the product. Monte Carlo Tree Search, Deep Reinforcement Learning beilstein-journals.org
Predictive Molecular Design Designs novel molecules with desired properties by learning from existing structure-activity relationship data. Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) researchgate.net

Interdisciplinary Research Integrating Advanced Synthesis with High-Throughput Analytical Techniques

The rapid synthesis of large libraries of this compound derivatives will necessitate the use of high-throughput analytical techniques to quickly assess their properties and biological activities. This interdisciplinary approach, combining advanced synthesis with rapid screening, will be crucial for accelerating the pace of discovery.

High-throughput screening (HTS) platforms allow for the testing of thousands of compounds in a short period. rug.nl For indole derivatives, this could involve screening for binding to specific biological targets, such as human serum albumin, or for desired cellular effects. unl.edu The development of colorimetric assays for the detection and quantification of indoles and their products can facilitate the high-throughput screening of enzymatic reactions, which is valuable for enzyme engineering and drug discovery. researchgate.net

The synthesis process itself is also being accelerated through automation and miniaturization. rug.nl By using robotic platforms and microfluidic devices, researchers can perform a large number of reactions in parallel on a nanoliter scale, generating vast amounts of data that can be used to train ML models and rapidly explore chemical space. rug.nlresearchgate.net This integration of automated synthesis, HTS, and data analysis will create a powerful feedback loop for the discovery and optimization of novel this compound-based compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-fluoro-1H-indol-3-yl)methanol, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via formylation of 5-fluoro-1H-indole using POCl₃ and DMF (Vilsmeier-Haack reaction), followed by NaBH₄ reduction of the resulting aldehyde. For example, (1-benzyl-4-fluoro-1H-indol-3-yl)methanol was prepared by reacting 4-fluoro-1H-indole-3-carbaldehyde with benzyl bromide under basic conditions (NaH/DMF), followed by NaBH₄ reduction .
  • Characterization : Confirm intermediate aldehyde formation via 1H^{1}\text{H}-NMR (e.g., δ 10.1 ppm for aldehyde proton) and final product purity using 13C^{13}\text{C}-NMR and HR-ESI-MS .

Q. How is structural purity ensured during synthesis?

  • Key Steps :

  • Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for purification .
  • Monitoring reaction progress via TLC and verifying the absence of starting materials.
  • Cross-validation with HR-ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for this compound derivatives) .

Advanced Research Questions

Q. How can conflicting 1H^{1}\text{H}-NMR data for indole derivatives be resolved?

  • Analysis : Discrepancies may arise from tautomerism (e.g., N–H proton exchange in DMSO-d₆) or rotameric equilibria. For example, the NH proton in 2-(5-fluoro-1H-indol-3-yl)quinazolin-4(3H)-one appears at δ 12.19 ppm but may shift under different solvent conditions .
  • Resolution : Use variable-temperature NMR or deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Key Issues :

  • Disorder in flexible substituents (e.g., benzyl or methoxy groups).
  • Hydrogen bonding ambiguities due to overlapping electron density.
    • Solutions : Apply SHELXL refinement with restraints (e.g., N–H distance fixed at 0.90 ± 0.01 Å) and validate using R-factor convergence (<5%) .

Q. How can experimental design optimize yield in multi-step syntheses?

  • Case Study : For (1-(3,4-dichlorobenzyl)-5-nitro-1H-indol-3-yl)methanol, yield improved from 60% to 85% by:

  • Using excess NaH (1.2 equiv.) to ensure complete deprotonation.
  • Refluxing in DMF (40 mL) to enhance reaction kinetics .
    • General Strategy : Screen bases (e.g., NaH vs. K₂CO₃) and solvents (polar aprotic vs. ethereal) for critical steps.

Methodological and Analytical Challenges

Q. How are fluorine substituents analyzed in mass spectrometry?

  • Techniques :

  • HR-ESI-MS to detect [M+Na]+^+ or [M+H]+^+ with isotopic patterns confirming fluorine (e.g., 19F^{19}\text{F} splitting).
  • Compare calculated vs. observed m/z values (e.g., C₁₀H₉FNO: calc. 178.0667, obs. 178.0663) .

Q. What strategies validate biological activity in enzyme inhibition studies?

  • Approach :

  • Use 1-deoxy-D-xylulose-5-phosphate synthase (DXS) assays with IC₅₀ determination via UV-Vis (e.g., NADPH depletion at 340 nm).
  • Correlate activity with structural features (e.g., electron-withdrawing fluoro groups enhancing binding affinity) .

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